molecular formula C8H11NO2 B7458425 N-ethyl-3-methylfuran-2-carboxamide

N-ethyl-3-methylfuran-2-carboxamide

Cat. No. B7458425
M. Wt: 153.18 g/mol
InChI Key: NMIVGEDDNUWHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-methylfuran-2-carboxamide, also known as EMC-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-ethyl-3-methylfuran-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. One study found that N-ethyl-3-methylfuran-2-carboxamide can activate the Nrf2/ARE pathway, which is involved in cellular stress response and antioxidant defense. This pathway has been implicated in the pathogenesis of many diseases, including cancer, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
N-ethyl-3-methylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-3-methylfuran-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-ethyl-3-methylfuran-2-carboxamide is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on N-ethyl-3-methylfuran-2-carboxamide. One area of interest is in the development of N-ethyl-3-methylfuran-2-carboxamide analogs with improved pharmacological properties. Another area of research is in the identification of new targets and pathways for N-ethyl-3-methylfuran-2-carboxamide, which could lead to new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-3-methylfuran-2-carboxamide and its effects on various biological processes.
Conclusion
In conclusion, N-ethyl-3-methylfuran-2-carboxamide, or N-ethyl-3-methylfuran-2-carboxamide, is a chemical compound with a wide range of potential applications in scientific research. Its high purity and stability make it a valuable tool for studying various biological processes, and its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases and cancer. With further research, N-ethyl-3-methylfuran-2-carboxamide and its analogs may become important therapeutics for a variety of diseases.

Synthesis Methods

The synthesis of N-ethyl-3-methylfuran-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethylamine to produce N-ethyl-3-methylfuran-2-carboxamide. The overall yield of this process is around 60%, and the purity of the final product is typically over 95%.

Scientific Research Applications

N-ethyl-3-methylfuran-2-carboxamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and inflammation. One of the most promising areas of research for N-ethyl-3-methylfuran-2-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-ethyl-3-methylfuran-2-carboxamide can protect against neuronal damage and improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-ethyl-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIVGEDDNUWHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.